REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([OH:7])[CH:2]=1.[CH2:8]([N:10]([CH2:13][CH3:14])[CH2:11]C)[CH3:9].CN(C)C(Cl)=[O:18]>C1C=CC=CC=1>[CH2:8]([N:10]([CH2:13][CH3:14])[C:11](=[O:18])[O:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)[CH3:9]
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Name
|
|
Quantity
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9.7 g
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Type
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reactant
|
Smiles
|
N1=CC(=CC=C1)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
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CN(C(=O)Cl)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
After heating
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Type
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TEMPERATURE
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Details
|
at reflux for 12 hours
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Duration
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12 h
|
Type
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FILTRATION
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Details
|
the resultant mixture was filtered
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Type
|
WASH
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Details
|
the salt was washed with benzene (3×10 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
|
Type
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DISTILLATION
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Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(OC=1C=NC=CC1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |